[(2-fluoro-4-methylphenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(2-fluoro-4-methylphenyl)methylamine hydrochloride is a chemical compound with a molecular formula of C9H12FN·HCl. It is a derivative of phenylmethylamine, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methyl group at the 4-position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluoro-4-methylphenyl)methylamine hydrochloride typically involves the reaction of 2-fluoro-4-methylbenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of (2-fluoro-4-methylphenyl)methylamine hydrochloride can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety compared to batch processes. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-fluoro-4-methylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups, such as halogens, alkyl groups, or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2-fluoro-4-methylphenyl)methylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-fluoro-4-methylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
(2-fluoro-4-methylphenyl)methylamine hydrochloride can be compared with other similar compounds, such as:
(2-chloro-4-methylphenyl)methylamine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
(2-fluoro-4-ethylphenyl)methylamine hydrochloride: Similar structure but with an ethyl group instead of a methyl group.
(2-fluoro-4-methylphenyl)methylamine hydrochloride: Similar structure but with an ethyl group on the amine instead of a methyl group.
The uniqueness of (2-fluoro-4-methylphenyl)methylamine hydrochloride lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets.
Properties
CAS No. |
2742659-90-9 |
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Molecular Formula |
C9H13ClFN |
Molecular Weight |
189.66 g/mol |
IUPAC Name |
1-(2-fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-7-3-4-8(6-11-2)9(10)5-7;/h3-5,11H,6H2,1-2H3;1H |
InChI Key |
NMSTVCIONREOPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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